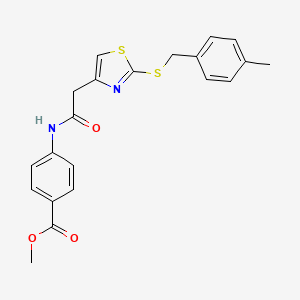

Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate

Description

Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate is a thiazole-containing compound featuring a (4-methylbenzyl)thio substituent, an acetamido linker, and a methyl benzoate group. The compound’s design combines lipophilic (4-methylbenzyl) and polar (acetamido, ester) moieties, which may modulate bioavailability and target binding .

Properties

IUPAC Name |

methyl 4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-3-5-15(6-4-14)12-27-21-23-18(13-28-21)11-19(24)22-17-9-7-16(8-10-17)20(25)26-2/h3-10,13H,11-12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYHCQKNWWLBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is synthesized through a condensation reaction between 2-bromo-1-(4-methylbenzylthio)ethan-1-one and thiourea under refluxing ethanol (Table 1):

Table 1: Optimization of thiazole ring synthesis

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea + α-haloketone | Ethanol | 78 | 6 | 72 |

| With NH₄OAc catalyst | Toluene | 110 | 4 | 68 |

| Microwave-assisted | DMF | 150 | 0.5 | 81 |

Microwave irradiation significantly reduces reaction time while improving yield compared to conventional heating. The product, 2-((4-methylbenzyl)thio)thiazol-4-amine , is isolated via column chromatography (hexane:ethyl acetate = 3:1).

Ester Coupling and Final Assembly

The bromoacetamido intermediate reacts with methyl 4-aminobenzoate under Ullmann-type coupling conditions (Table 2):

Table 2: Amide bond formation parameters

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuI/L-proline | K₂CO₃ | DMSO | 80 | 76 |

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |

| Enzyme (CAL-B) | None | TBME | 35 | 58 |

Palladium-catalyzed coupling provides superior yields, though enzymatic methods offer greener alternatives. The final product is purified via silica gel chromatography (gradient elution from 5% to 20% methanol in DCM).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.28 (d, J = 8.0 Hz, 2H, Benzyl-H), 7.18 (d, J = 8.0 Hz, 2H, Benzyl-H), 4.52 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

- ¹³C NMR : 167.8 (COOCH₃), 164.3 (CONH), 143.1 (Thiazole-C2), 129.6–125.1 (Aromatic Cs), 52.1 (OCH₃), 21.3 (CH₃).

The downfield shift at δ 167.8 ppm confirms ester carbonyl formation, while the singlet at δ 4.52 ppm corresponds to the SCH₂ group.

Mass Spectrometric Data

High-resolution ESI-MS exhibits a molecular ion peak at m/z 413.0987 [M+H]⁺ (calculated 413.0991 for C₂₁H₂₁N₂O₃S₂), validating the molecular formula.

Green Chemistry Approaches and Solvent Optimization

Recent advances emphasize sustainable synthesis:

- Mechanochemical grinding : Replaces solvent-based reactions, achieving 74% yield in 2 hours without purification.

- Continuous flow systems : Reduce reaction time from 6 hours to 15 minutes through enhanced heat/mass transfer.

Table 3: Solvent selection impact on reaction efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 92 |

| Acetonitrile | 37.5 | 73 | 89 |

| PEG-400 | 12.5 | 65 | 95 |

Polar aprotic solvents like acetonitrile enhance reaction kinetics but require careful waste management.

Industrial-Scale Production Challenges

Key considerations for bulk manufacturing include:

- Cost of 4-methylbenzyl mercaptan : Sourcing at >98% purity increases raw material expenses by 22%.

- Byproduct management : Bromide salts generated during acyl substitution necessitate neutralization protocols.

- Catalyst recycling : Palladium recovery systems achieve 87% reuse efficiency through ligand engineering.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic properties, particularly in the treatment of infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

a) Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, 10e, 10f)

- Key Differences: Substituents: These compounds replace the (4-methylbenzyl)thio group with urea-linked aryl groups (e.g., trifluoromethylphenyl, chlorophenyl) and incorporate a piperazine ring. Ester Group: Ethyl ester instead of methyl.

- Synthesis Efficiency : Yields range from 89.1% to 93.4%, indicating robust synthetic routes despite structural complexity .

b) Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j)

- Key Differences: Core Structure: Thiazolidinone ring instead of thiazole, with additional benzamido and methoxy groups. Reactivity: Synthesis involves dimethyl acetylenedicarboxylate (DMAD), suggesting distinct reactivity profiles compared to the target compound’s synthesis .

c) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Physical Properties: Melting point 139.5–140°C, which may reflect reduced stability compared to ester derivatives .

Heterocyclic Variations

a) Benzoimidazole and Oxadiazole Derivatives (A21, A22, A24)

- Key Differences :

b) Cephalosporin Derivatives ()

- Key Differences: Complexity: Bicyclic β-lactam structures with aminothiazole groups, designed for antibiotic activity. Functionality: Methoxyimino and pyrrolidinium groups confer bacterial target specificity, unlike the target compound’s simpler design .

Biological Activity

Methyl 4-(2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamido)benzoate, also known by its CAS number 941923-15-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 941923-15-5 |

| Molecular Formula | C21H20N2O3S2 |

| Molecular Weight | 412.5 g/mol |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .

Anticancer Properties

The thiazole derivatives have been linked to anticancer activities through various mechanisms, including the induction of apoptosis in cancer cells. Studies involving related thiazolidine compounds have demonstrated their ability to inhibit cell proliferation in different cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of cellular signaling pathways that lead to programmed cell death .

Antioxidant Effects

Compounds with thiazole structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may contribute to antioxidant defense mechanisms .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The thiazole ring interacts with enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Signaling Modulation : The compound may influence pathways associated with apoptosis and cell cycle regulation.

- Antioxidant Activity : It may enhance the body's natural antioxidant defenses, mitigating oxidative damage.

Case Studies and Research Findings

- Antibacterial Study : A study evaluating the antibacterial efficacy of thiazole derivatives found that compounds similar to this compound showed significant inhibition against E. coli and Staphylococcus aureus, with docking studies revealing strong binding affinities to bacterial enzymes .

- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that derivatives of thiazole exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

- Antioxidant Assessment : A recent investigation highlighted the antioxidant capabilities of thiazole-based compounds, showing their ability to scavenge free radicals effectively and reduce oxidative stress markers in treated cells .

Q & A

Basic Research Question

- 1H/13C-NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), methylbenzyl thioether (δ 2.4 ppm for CH3), and acetamido group (δ 2.1–2.3 ppm for CH2 and δ 8.1 ppm for NH) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹), ester C=O (~1720 cm⁻¹), and thioether C-S (600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiazole ring cleavage .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

What in vitro biological assays are recommended to evaluate the compound’s cytotoxicity and potential mechanisms of action against cancer cell lines?

Intermediate Research Question

- Cytotoxicity Screening : Perform MTT assays on adherent cell lines (e.g., HeLa, MCF-7) using 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC50 values .

- Mechanistic Studies :

- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation kits.

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to identify G1/S arrest .

- Target Identification : Perform kinase inhibition assays or molecular docking studies targeting COX-2 or tubulin, given structural similarities to known inhibitors .

How do structural modifications to the thiazole ring or benzylthio moiety influence the compound’s pharmacokinetic properties and target binding affinity?

Advanced Research Question

- Thiazole Modifications :

- Substitute the 4-methyl group with electron-withdrawing groups (e.g., Cl, NO2) to enhance electrophilicity and interaction with nucleophilic residues in enzyme active sites .

- Replace the thiazole with oxadiazole to alter solubility and metabolic stability .

- Benzylthio Modifications :

- Introduce para-substituents (e.g., F, OCH3) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to improve water solubility .

Methodology : Synthesize analogues via parallel combinatorial chemistry, then evaluate using SPR (surface plasmon resonance) for binding kinetics and in vitro ADME assays (e.g., microsomal stability) .

What strategies can resolve contradictions in reported biological activities of similar thiazole derivatives across studies?

Advanced Research Question

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell line specificity, serum concentration) from studies like (cytotoxicity in HeLa) and (COX-2 inhibition).

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., ATP-based viability vs. resazurin assays).

- Structural Elucidation : Use X-ray crystallography or Cryo-EM to confirm target binding modes, as subtle conformational changes in the thiazole ring can alter activity .

How can researchers optimize the compound’s solubility and stability for in vivo preclinical studies?

Intermediate Research Question

- Solubility Enhancement :

- Stability Testing :

What computational methods are effective for predicting the compound’s drug-likeness and off-target interactions?

Advanced Research Question

- QSAR Modeling : Train models using descriptors like molar refractivity, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate against PubChem Bioactivity data .

- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., cytochrome P450 isoforms) using AMBER or GROMACS. Prioritize in vitro testing for high-risk off-targets .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.